molecular formula C5H7ClN4 B158885 Pyrazine-2-carboximidamide hydrochloride CAS No. 138588-41-7

Pyrazine-2-carboximidamide hydrochloride

Cat. No.: B158885
CAS No.: 138588-41-7
M. Wt: 158.59 g/mol
InChI Key: FCVKLVNLBIBCCU-UHFFFAOYSA-N
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Description

Pyrazine-2-carboximidamide hydrochloride is an organic compound with the molecular formula C5H7ClN4. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with reagents such as thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with ammonia or an amine to yield pyrazine-2-carboximidamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrazine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an antimicrobial and antitubercular agent.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their inhibition or death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications .

Properties

CAS No.

138588-41-7

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

hydron;pyrazine-2-carboximidamide;chloride

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H

InChI Key

FCVKLVNLBIBCCU-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=N)N.Cl

Canonical SMILES

[H+].C1=CN=C(C=N1)C(=N)N.[Cl-]

Key on ui other cas no.

138588-41-7

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to Scheme 1, step a, pyrazine-2-carbonitrile 1 is reacted in an alcohol solvent, preferably methyl alcohol in the presence of base A selected from an alkali metal hydroxide or alkali metal alkoxide, preferably sodium methoxide and more preferably sodium methoxide in a ratio of about 1:1 (mole/mole) in the temperature range of about 20–40° C., preferably in the range of about 28–32° C. for about 3–12 h, preferably in the range of 4–5 h, followed by treating with an ammonium salt of an inorganic acid, for example, ammonium chloride for a period of about 16–48 h, preferably in the range of 20–24 h at about 25° C. or optionally for about 3–6 h at reflux. Methyl t-butyl ether is added and the mixture is stirred for about 15 to 30 min and the solid which forms is collected by filtration, washed with methyl t-butyl ether then dried at about 40° C. under vacuum to give pyrazine-2-carboxamidine hydrochloride 2 as a white solid. Optionally following reflux the volatiles are removed to a residue and the residue is crystallized from ethanol-diethyl ether and the product collected. In particular, the procedure described has higher yields as compared to the art (S. Kushner et al, J. Amer. Chem. Soc., 74, 3617–3621 (1952) and published patent application US2005-0075357A1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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solvent
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[Compound]
Name
alkali metal hydroxide
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reactant
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[Compound]
Name
alkali metal alkoxide
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0 (± 1) mol
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reactant
Reaction Step Three
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step Three
Name
sodium methoxide
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reactant
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[Compound]
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ammonium salt
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reactant
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reactant
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reactant
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[Compound]
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alcohol
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solvent
Reaction Step Five
Name
pyrazine-2-carboxamidine hydrochloride

Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (NaOCH3) (51.4 g, 0.952 mol) in methanol (3800 ml) there is added cyanopyrazine (1.00 KG, 9.53 mol) slowly at room temperature. The mixture is heated to 30° C. and stirred for 6 h. The mixture is cooled to 25° C. followed by the addition of ammonium chloride (NH4Cl) (572 g, 10.5 mol). The reaction mixture is stirred for 22 h and methyl t-butyl ether (4000 mL) is added and the mixture is stirred for 15 min forming a solid. The solid is filtered and washed with methyl t-butyl ether (2×1000 mL) then dried at 40° C./0–10 mmHg for 17 h to give white solid product (1435 g) in 95% yield with 95% HPLC purity. 1H NMR (DMSO-D6): δ 9.7 (bs, 3H), 9.49 (d, 1H, J=1.5 Hz), 9.04 (m, 1H), 8.93 (t, 1H, J=1.5 Hz)
Name
sodium methoxide
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
9.53 mol
Type
reactant
Reaction Step One
Quantity
3800 mL
Type
solvent
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
reactant
Reaction Step Three
Name
product
Yield
95%

Synthesis routes and methods III

Procedure details

To 20 mL of methyl alcohol is added sodium (109 mg, 4.74 mmol) with stirring. After disappearance of the solid, 2-pyrazinecarbonitrile (5.0 g, 47.6 mmol) is added. The mixture is stirred at room temperature for 6 h, and ammonium chloride (2.8 g, 52.3 mmol) is added. The mixture is then stirred at room temperature for 18 h. Diethyl ether (50 mL) is added to the reaction mixture, and the precipitates are collected by filtration. The solid was washed with diethyl ether (×2) and dried in vacuum oven to give 2-pyrazinecarboxamidine hydrochloride as a white solid (6.5 g). MS: m/z 123.1 (M+H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
2-pyrazinecarboxamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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